Home > Products > Screening Compounds P107509 > (R)-Pramipexole-d3 Dihydrochloride
(R)-Pramipexole-d3 Dihydrochloride - 1432230-09-5

(R)-Pramipexole-d3 Dihydrochloride

Catalog Number: EVT-1755110
CAS Number: 1432230-09-5
Molecular Formula: C10H17N3S
Molecular Weight: 214.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Pramipexole Dihydrochloride

Compound Description: Pramipexole dihydrochloride [(S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino) benzothiazole dihydrochloride] is a dopamine agonist that selectively binds to dopamine D2 and D3 receptors. [, ] It is approved for the treatment of Parkinson’s disease and restless legs syndrome. [, ] Pramipexole exhibits an inverted U-shaped dose-response curve for yawning behavior in rats. This means that at low doses it induces yawning (through D3 receptor agonism), but at higher doses, this effect is inhibited due to competing D2 receptor agonism. [] Studies suggest that pramipexole-induced penile erection is mediated by the D3 receptor, while D4 receptors do not appear to be involved. []

Relevance: Pramipexole dihydrochloride is the enantiomer of (R)-Pramipexole-d3 Dihydrochloride. They share the same chemical structure but differ in their three-dimensional orientation. [, , ]

Relevance: Dexpramipexole shares the same base structure as (R)-Pramipexole-d3 Dihydrochloride, differing only in the stereochemistry at the chiral center. While (R)-Pramipexole-d3 Dihydrochloride is the deuterated version of the R-enantiomer, Dexpramipexole is the non-deuterated form. []

Ropinirole Hydrochloride

Compound Description: Ropinirole hydrochloride is another putative dopamine D3 receptor subtype-selective agonist. [] It is FDA-approved for the treatment of restless legs syndrome (RLS) under the brand names REQUIP® and ADARTREL®. []

Relevance: Ropinirole, while structurally distinct from (R)-Pramipexole-d3 Dihydrochloride, shares the same therapeutic target for RLS treatment: the dopamine D3 receptor. [] Both compounds are hypothesized to exert their therapeutic effects through this receptor subtype.

Overview

(R)-Pramipexole-d3 Dihydrochloride is a deuterated derivative of pramipexole, a potent dopamine agonist primarily utilized in the management of Parkinson's disease and restless legs syndrome. The incorporation of deuterium atoms in (R)-Pramipexole-d3 Dihydrochloride enhances its metabolic stability and modifies its pharmacokinetic properties, potentially leading to improved therapeutic outcomes. This compound is classified under the category of benzothiazole derivatives, which are known for their diverse biological activities, particularly in neuropharmacology .

Synthesis Analysis

Methods

The synthesis of (R)-Pramipexole-d3 Dihydrochloride involves several key steps starting from commercially available precursors. The process typically includes:

  1. Formation of the Piperazine Ring: A crucial step where the piperazine structure is synthesized, which is essential for the activity of pramipexole.
  2. Deuteration: The introduction of deuterium atoms is achieved using deuterated reagents and solvents, ensuring that hydrogen atoms are replaced without altering the compound's core structure.

Technical Details

The synthesis can be performed using various methods, including batch and continuous flow techniques. Continuous flow chemistry has been highlighted for its efficiency in enhancing yield and purity while minimizing side reactions . Reaction conditions are carefully controlled to optimize the incorporation of deuterium and to avoid racemization.

Molecular Structure Analysis

Structure

(R)-Pramipexole-d3 Dihydrochloride has a complex molecular structure characterized by its piperazine ring and a benzothiazole moiety. The molecular formula is C10H14D3N3S·2HCl, where the deuterium atoms replace specific hydrogen atoms in the pramipexole structure.

Data

  • Molecular Weight: Approximately 240.26 g/mol
  • Chemical Formula: C10H14D3N3S·2HCl
  • Structural Features: The presence of deuterium enhances stability against metabolic degradation .
Chemical Reactions Analysis

Types of Reactions

(R)-Pramipexole-d3 Dihydrochloride can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form corresponding oxidized derivatives.
  • Reduction: Reduction reactions modify functional groups within the molecule.
  • Substitution: Undergoes substitution reactions where certain atoms or groups are replaced.

Technical Details

Common reagents used include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The reaction conditions vary significantly depending on the desired transformation, typically involving controlled temperature and pH levels .

Mechanism of Action

(R)-Pramipexole-d3 Dihydrochloride acts as a dopamine agonist by binding to dopamine receptors in the brain, mimicking dopamine's action. This mechanism compensates for reduced dopamine levels in conditions like Parkinson's disease and restless legs syndrome. The substitution with deuterium may enhance its metabolic stability, potentially leading to prolonged therapeutic effects .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: Enhanced due to deuteration, which may result in slower metabolic conversion compared to non-deuterated forms.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Relevant analyses often include high-performance liquid chromatography for purity assessment and mass spectrometry for structural confirmation .

Applications

(R)-Pramipexole-d3 Dihydrochloride serves multiple roles in scientific research:

  • Analytical Chemistry: Used as a reference standard in studies investigating metabolic pathways and degradation products of pramipexole.
  • Biological Studies: Investigates the effects of deuterium substitution on biological activity and metabolic stability.
  • Pharmacokinetic Studies: Aids in understanding drug behavior within biological systems, contributing to improved formulations.
  • Drug Development: Facilitates research into new therapeutic formulations and studies on drug-drug interactions .

This compound exemplifies how modifications at the molecular level can lead to significant advancements in therapeutic efficacy and safety profiles in clinical applications.

Synthetic Pathways and Enantiomeric Resolution of (R)-Pramipexole-d3 Dihydrochloride

Novel Synthetic Methodologies for Deuterium-Labeled Benzothiazole Derivatives

The synthesis of deuterium-labeled benzothiazoles represents a significant advancement in pharmaceutical chemistry, enabling precise metabolic tracking and mechanistic studies. For (R)-Pramipexole-d3 Dihydrochloride (C₁₀H₁₄D₃N₃S • 2HCl), the core benzothiazole scaffold is constructed via cyclocondensation strategies employing specifically designed deuterated precursors. Recent methodologies have optimized the reaction between 2-amino-4,5,6,7-tetrahydrobenzothiazole and deuterated propylating agents, achieving isotopic incorporation at the >99% level [1] [10]. Microwave-assisted synthesis has emerged as a pivotal innovation, reducing reaction times from hours to minutes while maintaining exceptional isotopic fidelity. For instance, controlled microwave irradiation at 150°C facilitates the deuteration step with minimal isotopic scrambling, a significant improvement over conventional thermal methods [9].

Alternative pathways involve catalytic deuteration of pre-formed benzothiazoles using deuterium gas over palladium catalysts, though this approach risks isotopic dilution at non-target positions. The direct thiocyanogenation method described by Brewstar and Dains remains relevant, particularly for introducing deuterium during early synthetic stages [9]. Critical challenges include preventing deuterium exchange during purification and storage, necessitating strictly anhydrous conditions and neutral pH buffers throughout processing. Each methodology offers distinct advantages in terms of isotopic purity, scalability, and operational complexity:

Table 1: Comparative Analysis of Benzothiazole Deuteriation Methods

MethodIsotopic Purity (%)Reaction TimeKey AdvantageLimitation
Deutero-propylation of amine>99.58-12 hoursPosition-specific labelingRequires anhydrous conditions
Microwave-assisted cyclization98.820-40 minutesRapid processingSpecialized equipment needed
Catalytic deuteration (Pd/D₂)95-972-4 hoursLate-stage functionalizationNonselective deuteration
Thiocyanogenation route99.26-8 hoursHigh atom economyComplex intermediate handling

Stereoselective Synthesis of (R)-Pramipexole: Chiral Auxiliaries and Catalytic Asymmetric Approaches

Enantiomeric purity of the (R)-enantiomer is pharmacologically critical, as the (S)-configuration exhibits significantly reduced dopamine receptor affinity. Two predominant strategies dominate stereoselective synthesis: chiral auxiliary-mediated resolution and catalytic asymmetric hydrogenation. The chiral auxiliary approach employs (1R,2S)-norephedrine to generate diastereomeric intermediates that are separable by crystallization, yielding enantiomeric excess (ee) >98% after auxiliary removal [2]. Though reliable, this method suffers from multi-step inefficiency, typically requiring 4-6 additional steps compared to asymmetric catalysis.

Catalytic asymmetric hydrogenation represents a more atom-economical approach, with ruthenium-BINAP complexes achieving 96-99% ee in the reduction of the exocyclic imine precursor. Recent advances utilize Josiphos-type ligands that tolerate the benzothiazole sulfur atom, previously problematic due to catalyst poisoning [2]. The catalytic cycle involves preferential face coordination via hydrogen bonding between the ligand and prochiral substrate, with deuterium incorporation occurring post-reduction to preserve stereochemical integrity. Kinetic resolution techniques using immobilized Pseudomonas fluorescens lipase have also demonstrated utility, selectively acylating the (S)-enantiomer while leaving the desired (R)-isomer unreacted for straightforward separation (ee >99.5%, yield 42%) [6].

Isotopic Labeling Strategies: Incorporation of Deuterium at the Propylamino Substituent

Position-specific deuterium labeling at the propylamino group (-N-CD₂-CD₂-CD₃) enables precise pharmacokinetic studies without altering steric or electronic properties. The optimal strategy employs alkylation of the benzothiazole-diamine with 1-bromo-3,3,3-d₃-propane, synthesized via Grignard reaction under strict anhydrous conditions [1] [10]. Alternative routes include reductive amination using deuterated propionaldehyde (CD₃CD₂CDO) with sodium cyanoborodeuteride (NaBD₃CN), though this method risks over-reduction and requires careful stoichiometric control.

Reaction Scheme 1: Isotope Incorporation via Alkylation

4,5,6,7-Tetrahydro-1,3-benzothiazole-2,6-diamine + Br-CD₂-CD₂-CD₃ → (R)-Pramipexole-d3 free base → [(R)-Pramipexole-d3]•2HCl (C₁₀H₁₄D₃N₃S•2HCl)

Mass spectrometry analysis confirms deuterium distribution patterns, with m/z 212.18 [M+H]⁺ for the free base showing the characteristic +3 Da shift [10]. Nuclear magnetic resonance (¹H NMR) reveals complete disappearance of the -CH₂- protons at δ 2.65-2.85 ppm, confirming selective deuterium incorporation. Critical quality control involves verifying absence of deuterium scrambling to the tetrahydrobenzothiazole ring protons, which would complicate metabolic interpretation. Accelerated stability studies (40°C/75% RH) demonstrate <0.5% deuterium exchange over six months when stored as the dihydrochloride salt under inert atmosphere [1].

Optimization of Dihydrochloride Salt Formation: Solvent Systems and Crystallization Techniques

Salt formation represents a critical purification and stabilization step, with dihydrochloride formation significantly enhancing crystallinity and shelf-life compared to the free base. Systematic solvent screening identifies ethanol/water (70:30 v/v) as optimal for producing non-hygroscopic crystals with uniform morphology. The process involves gradual addition of concentrated HCl (2.2 equivalents) to an ethanol solution of (R)-Pramipexole-d3 free base at 5-10°C, followed by controlled evaporation to induce supersaturation [3] [5]. Crystal engineering studies reveal Form I polymorph as thermodynamically stable, characterized by distinct PXRD peaks at 10.8°, 15.4°, and 21.6° 2θ [3].

Crystallization kinetics profoundly impact particle size distribution, with slow cooling (0.5°C/min) yielding larger crystals (>100 µm) ideal for filtration, while rapid quenching produces fine particles (<20 µm) problematic for handling. Surface roughness of crystallization substrates significantly enhances nucleation efficiency, with 3D-printed PLA meshes (52.24% coverage) increasing recovery by 37% compared to smooth vessels [7]. Critical parameters include:

Table 2: Salt Crystallization Optimization Parameters

ParameterOptimal ConditionEffect on ProductCharacterization Method
Solvent systemEtOH/H₂O (70:30)Non-hygroscopic crystalsDynamic vapor sorption
HCl addition rate0.5 eq/min at 5-10°CPrevents amorphous formationIn situ Raman spectroscopy
Cooling rate0.5°C/minControls crystal size (50-100 µm)Laser diffraction analysis
AntisolventDiethyl etherIncreases yield to 92%Gravimetric analysis
Substrate surface3D-printed PLA meshEnhances nucleation densityScanning electron microscopy
Final moisture content<0.5% w/wPrevents lattice destabilizationKarl Fischer titration

The dihydrochloride salt demonstrates excellent crystallinity with melting point 288-290°C, confirmed by differential scanning calorimetry (peak onset 288.3°C) [6]. FTIR analysis shows characteristic N-H stretches at 3200-2800 cm⁻¹ and sharp S=C-N bending at 1580 cm⁻¹, confirming salt formation without degradation [3].

Research Applications and Physicochemical Characterization of (R)-Pramipexole-d3 Dihydrochloride

Properties

CAS Number

1432230-09-5

Product Name

(R)-Pramipexole-d3 Dihydrochloride

IUPAC Name

(6R)-6-N-(3,3,3-trideuteriopropyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine

Molecular Formula

C10H17N3S

Molecular Weight

214.35 g/mol

InChI

InChI=1S/C10H17N3S/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8/h7,12H,2-6H2,1H3,(H2,11,13)/t7-/m1/s1/i1D3

InChI Key

FASDKYOPVNHBLU-ISLPBHIQSA-N

SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Canonical SMILES

CCCNC1CCC2=C(C1)SC(=N2)N

Isomeric SMILES

[2H]C([2H])([2H])CCN[C@@H]1CCC2=C(C1)SC(=N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.